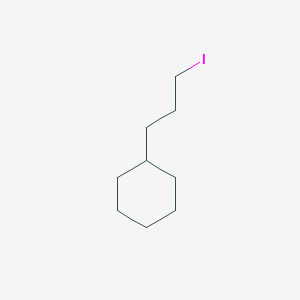

(3-Iodopropyl)cyclohexane

Descripción

Historical Context of Iodinated Cycloalkane Derivatives

The study of iodinated cycloalkane derivatives is rooted in the broader field of organoiodine chemistry and the development of halogenation reactions. Alkanes, including cycloalkanes, are characterized by their relative inertness, but the introduction of a halogen atom like iodine provides a reactive site for further chemical transformations. wou.edu Historically, the direct radical iodination of alkanes presented challenges, with early methods employing unstable reagents like tert-butyl hypoiodite (B1233010) that had to be prepared at the time of use. acs.org

Over the years, significant progress has been made in developing more practical and selective iodination methods. Researchers have devised approaches that allow for the efficient conversion of cycloalkanes into their corresponding mono-iodinated derivatives under milder conditions. acs.org A key area of development has been iodocyclization, where an iodine reagent is used to induce the formation of a ring structure. researchgate.net Molecular iodine, being inexpensive and readily available, has become a widely used reagent for creating a variety of heterocyclic and carbocyclic compounds. researchgate.netmdpi.com These reactions are valued for their high degree of atom and step economy, often proceeding at ambient temperatures. researchgate.net The resulting iodinated cyclic products are versatile intermediates, as the carbon-iodine bond can be readily used in subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions. acs.orgresearchgate.net

Significance of (3-Iodopropyl)cyclohexane as a Research Substrate

The significance of this compound in research lies in its function as a reactive building block and intermediate in organic synthesis. The molecule combines a non-polar cyclohexyl group with a reactive iodopropyl chain. The carbon-iodine bond is the key functional site, acting as an electrophilic handle that allows for the covalent attachment of the cyclohexylpropyl moiety to other molecules. beilstein-journals.org

While direct research on this compound is specific, the utility of the iodopropyl group is well-documented in related compounds. For example, derivatives like (3-iodopropyl)trimethoxysilane (B81993) are employed as linkers to functionalize surfaces such as silica (B1680970). researchgate.netnih.gov This modification is crucial in applications ranging from the creation of supported catalysts for industrial processes like cyclohexane (B81311) oxidation to the development of advanced hybrid nanomaterials and light-activated systems. researchgate.netnih.govmdpi.com The iodopropyl group serves as a reactive site for attachment to nucleophiles. mdpi.com

In synthetic organic chemistry, the iodopropyl functional group is a valuable tool. For instance, 2-(3-iodopropyl)isoindoline-1,3-dione is used as an alkylating agent in the formation of new carbon-carbon bonds. orgsyn.org The reactivity of the iodopropyl group, compared to its chloro- and bromo- analogs, has been evaluated in various systems, demonstrating its unique characteristics in nucleophilic substitution reactions. beilstein-journals.org Therefore, this compound serves as a useful substrate for researchers aiming to introduce a cyclohexylpropyl group into a target molecule, leveraging the established reactivity of the C-I bond for further synthetic elaboration.

Compound Data

Below are tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 1-(3-iodopropyl)cyclohexane |

| Molecular Formula | C₉H₁₇I nih.gov |

| Molecular Weight | 252.14 g/mol nih.gov |

| CAS Number | 147936-56-9 nih.gov |

| Synonyms | Cyclohexane, (3-iodopropyl)-; 3-cyclohexyl-1-iodopropane nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodopropylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17I/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIMGPQSIIJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624257 | |

| Record name | (3-Iodopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147936-56-9 | |

| Record name | (3-Iodopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Iodopropyl Cyclohexane

Nucleophilic Substitution Pathways

As a primary alkyl halide, (3-Iodopropyl)cyclohexane is a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. chemistry.coach In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the iodine, and the bond-forming and bond-breaking processes occur in a single, concerted step. libretexts.org This pathway is favored for primary halides due to the low steric hindrance around the reaction center, allowing for easy access by the incoming nucleophile. chemistry.coach

When a nucleophilic center is present within the same molecule as the electrophilic carbon, intramolecular reactions can occur to form cyclic products. youtube.com These reactions are often kinetically favored over their intermolecular counterparts because the reacting groups are held in close proximity, reducing the entropic cost of the reaction. libretexts.org

In a hypothetical derivative of this compound containing a nucleophile (e.g., a hydroxyl or amino group) on the cyclohexane (B81311) ring, an intramolecular SN2 reaction would lead to the formation of a fused bicyclic system. The rate and feasibility of such cyclizations are highly dependent on the ring size being formed. The formation of stable five- and six-membered rings is particularly favored. masterorganicchemistry.com For example, if a hydroxyl group were positioned at the 2-position of the cyclohexane ring, a reaction could potentially form a seven-membered ether-containing ring fused to the cyclohexane backbone.

Table 1: Factors Influencing Intramolecular Substitution

| Factor | Description | Impact on this compound Derivatives |

| Ring Size | The stability of the resulting cyclic product. | The propyl chain allows for the potential formation of various ring sizes depending on the nucleophile's position on the cyclohexane ring. 5- and 6-membered ring formations are generally the most rapid. masterorganicchemistry.com |

| Chain Flexibility | The ability of the molecule to adopt the necessary conformation for the nucleophile to attack the electrophilic carbon. | The propyl chain provides significant conformational flexibility, facilitating the correct orbital alignment for the SN2 transition state. |

| Nucleophile Strength | The reactivity of the internal nucleophilic group. | A stronger internal nucleophile (e.g., an alkoxide) will react faster than a weaker one (e.g., an alcohol). youtube.com |

Intermolecular Nucleophilic Substitution Reactions with Varied Nucleophiles

This compound readily reacts with a wide range of external nucleophiles to introduce new functional groups at the end of the propyl chain. These reactions typically proceed via the SN2 mechanism, resulting in the displacement of the iodide ion. The choice of nucleophile determines the class of compound synthesized. Strong nucleophiles, often those with a negative charge, are particularly effective in these transformations. chemistry.coach

Table 2: Examples of Intermolecular SN2 Reactions

| Nucleophile | Reagent Example | Product | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Cyclohexylpropan-1-ol | Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyclohexylbutanenitrile | Nitrile |

| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)cyclohexane | Azide |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-(3-Ethoxypropyl)cyclohexane | Ether |

| Thiolate | Sodium Ethanethiolate (NaSEt) | (3-(Ethylthio)propyl)cyclohexane | Thioether |

| Acetylide | Sodium Acetylide (HC≡CNa) | 5-Cyclohexylpent-1-yne | Alkyne |

Radical Chemistry and Transformations

Beyond ionic pathways, the weak C-I bond in this compound allows it to serve as a precursor to alkyl radicals under specific conditions. nih.gov Generating alkyl radicals from unactivated alkyl halides is a powerful strategy in modern organic synthesis. dntb.gov.ua These radical intermediates can then undergo a variety of transformations to form new carbon-carbon or carbon-heteroatom bonds.

Homolytic cleavage of the C-I bond in this compound generates the 3-cyclohexylpropyl radical. This process can be initiated by heat, light, or through a chemical process like halogen atom transfer. Once formed, this primary alkyl radical is a highly reactive intermediate that can participate in subsequent reaction steps.

Homolytic substitution (SH2) is a radical-based mechanism where a radical attacks an atom in another molecule, displacing a different group. acs.org The 3-cyclohexylpropyl radical can, for instance, react with organometallic compounds in a radical chain process. ewha.ac.kr In such a reaction, the alkyl radical would attack the metal center, leading to the cleavage of an alkyl group from the metal. This type of reactivity showcases the ability of the radical to engage in transformations not accessible through ionic pathways.

Halogen Atom Transfer (XAT) is a key mechanism for generating alkyl radicals from alkyl iodides. nih.gov In this process, a pre-formed radical abstracts the iodine atom from this compound, thereby transferring the radical character to the alkyl fragment and propagating a radical chain. nih.gov This method has been effectively used in electrochemical strategies (e-XAT) and photoredox catalysis to activate unactivated alkyl iodides under mild conditions. nih.govacs.org

For example, an α-aminoalkyl radical, generated anodically, can act as an efficient XAT reagent to convert this compound into the 3-cyclohexylpropyl radical. nih.gov This radical can then be coupled with various partners, such as aryl boronic acids in copper-catalyzed reactions, providing a modern alternative to traditional cross-coupling methods. nih.govacs.org

Table 3: Comparison of Radical Generation Methods

| Method | Description | Key Features |

| Thermal/Photochemical Initiation | Direct homolysis of the C-I bond using heat or UV light. | Often requires high energy input; can lack selectivity. |

| Halogen Atom Transfer (XAT) | A radical initiator abstracts the iodine atom to generate the alkyl radical. | Can be performed under mild conditions using photoredox or electrochemical methods. nih.govacs.org Highly efficient for alkyl iodides. nih.gov |

| Homolytic Substitution (SH2) | The alkyl radical is formed as part of a radical chain reaction involving substitution at a metallic or other center. ewha.ac.kr | Integral part of certain radical chain propagation cycles. |

Generation and Reactivity of 3-Iodopropyl Radicals

Photo-induced Single Electron Transfer (SET) Mechanisms

Photo-induced Single Electron Transfer (SET) represents a key mechanism for generating radical intermediates from alkyl halides like this compound. This process is initiated by the absorption of light by a photocatalyst, which can be either a transition metal complex or an organic dye. acs.org Upon excitation, the photocatalyst becomes a potent single-electron donor or acceptor. acs.org

In the context of this compound, a SET mechanism would typically involve the transfer of an electron from the excited photocatalyst to the alkyl iodide. This transfer populates the σ* antibonding orbital of the C-I bond, leading to its rapid homolytic cleavage and the formation of the 3-cyclohexylpropyl radical and an iodide anion. nih.govias.ac.in This method is advantageous as it often proceeds under mild conditions, utilizing visible light, and avoids the use of stoichiometric and often toxic reagents like tin hydrides. nih.gov The generated radical can then participate in a variety of subsequent reactions. ias.ac.in

The efficiency of this process can be influenced by the redox potentials of both the photocatalyst and the alkyl halide. acs.org The general scheme for this photo-induced radical generation is as follows:

Excitation: Photocatalyst (PC) + hν → PC*

Electron Transfer: PC* + Cyclohexyl-(CH₂)₃-I → [Cyclohexyl-(CH₂)₃-I]•⁻ + PC•⁺

Fragmentation: [Cyclohexyl-(CH₂)₃-I]•⁻ → Cyclohexyl-(CH₂)₃• + I⁻

Intramolecular Radical Cyclization Reactions

Once the 3-cyclohexylpropyl radical is generated, it can undergo intramolecular cyclization, a rapid and selective transformation to form cyclic products. wikipedia.org This process involves the attack of the radical center onto an accessible position within the same molecule. In the case of the 3-cyclohexylpropyl radical, the primary radical can attack the cyclohexane ring.

These reactions typically proceed through three main steps: selective radical generation, the intramolecular cyclization itself, and the quenching of the newly formed cyclized radical. wikipedia.org The formation of five- and six-membered rings is generally favored in such reactions. wikipedia.org

The intramolecular cyclization of the 3-cyclohexylpropyl radical can lead to the formation of spirocyclic compounds, where two rings share a single carbon atom. nih.govscispace.com This occurs when the radical attacks one of the carbon atoms of the cyclohexane ring. The most likely cyclization pathways would be a 5-exo-trig or a 6-endo-trig cyclization, leading to the formation of a five- or six-membered new ring, respectively.

5-exo-trig cyclization: Attack at the C1 position of the cyclohexane ring would result in the formation of a spiro[4.5]decane system. This pathway is generally kinetically favored according to Baldwin's rules.

6-endo-trig cyclization: Attack at the C2 position of the cyclohexane ring would lead to a bridged bicyclic system.

These cyclization reactions create a new radical center on the cyclohexane ring, which must then be quenched, typically by abstracting a hydrogen atom from a donor molecule in the reaction mixture, to yield the final stable spirocyclic or bicyclic byproduct. wikipedia.org Such reactions are a form of ring annulation, where a new ring is fused to the existing cyclohexane ring system.

Atom Transfer Radical Cyclization (ATRC) is a controlled radical reaction that utilizes a transition metal catalyst, commonly a copper(I) complex, to generate and then trap the radical species. warwick.ac.ukmdpi.com In the case of this compound, the Cu(I) catalyst would abstract the iodine atom to form the 3-cyclohexylpropyl radical and a Cu(II)-iodide species. warwick.ac.uk

The generated radical can then undergo intramolecular cyclization as described above. The key feature of ATRC is that the resulting cyclized radical is then trapped by the Cu(II)-iodide species, which transfers the iodine atom back to the newly formed radical center. warwick.ac.uk This regenerates the Cu(I) catalyst, making the process catalytic, and results in a cyclized product that retains a halogen functionality, allowing for further synthetic transformations. warwick.ac.ukmdpi.com This method provides high levels of control and chemoselectivity, often operating under mild conditions. scispace.comnih.gov

A general mechanism for the ATRC of this compound is:

Initiation: Cu(I) + Cyclohexyl-(CH₂)₃-I ⇌ Cyclohexyl-(CH₂)₃• + Cu(II)-I

Cyclization: Cyclohexyl-(CH₂)₃• → Spiro[4.5]decyl radical (or other cyclized isomer)

Termination/Propagation: Spiro[4.5]decyl radical + Cu(II)-I → Iodo-spiro[4.5]decane + Cu(I)

Radical Ring Expansion Reactions (e.g., Dowd-Beckwith type rearrangements)

The 3-cyclohexylpropyl radical derived from this compound can participate in Dowd-Beckwith type ring expansion reactions if a suitable carbonyl group is present on the cyclohexane ring. wikipedia.org This reaction is a powerful method for constructing medium-sized and large carbocyclic rings from smaller cyclic ketones. nih.govrsc.org

For this to occur with a derivative of this compound, the cyclohexane ring would need to be substituted with a carbonyl group, typically as a β-keto ester, at a position alpha to the propyl side chain. The reaction is initiated by the formation of the alkyl radical from the iodopropyl group. wikipedia.org This radical then attacks the carbonyl carbon intramolecularly to form a bicyclic alkoxy radical intermediate. wikipedia.org This intermediate subsequently undergoes fragmentation, breaking one of the bonds of the original cyclohexane ring to form a larger, ring-expanded ketone with a new radical center. This radical is then quenched to give the final product. wikipedia.org

Theoretical studies on similar substrates, such as methyl 1-(3-iodopropyl)-5-oxocyclopentanecarboxylate, have shown that a three-carbon ring expansion is a major reaction pathway, leading to the formation of a cyclooctane (B165968) derivative. nih.gov This indicates that a suitably substituted this compound derivative could undergo a similar expansion to form a cyclononane (B1620106) system.

| Starting Material Derivative | Key Intermediate | Product Type | Ring Size Change |

| 1-(3-iodopropyl)-2-oxocyclohexanecarboxylate | Bicyclic alkoxy radical | Ring-expanded β-keto ester | 6-membered to 9-membered |

Trapping Experiments and Radical Intermediate Characterization

To confirm the existence and understand the behavior of the transient 3-cyclohexylpropyl radical, trapping experiments are employed. whiterose.ac.uk These experiments involve introducing a "radical trap," a molecule that reacts rapidly and irreversibly with the radical intermediate to form a stable, characterizable product. whiterose.ac.ukwhiterose.ac.uk

Common radical traps include stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or spin traps such as phenyl N-tert-butylnitrone (PBN). When a spin trap is used, the resulting product is a stable nitroxide radical adduct, which can be detected and characterized by Electron Spin Resonance (ESR) spectroscopy. researchgate.net This technique provides information about the structure of the original transient radical. researchgate.net

Alternatively, chemical trapping agents can be used. These react with the radical to form a stable diamagnetic molecule that can be isolated and identified using standard analytical techniques like NMR spectroscopy and mass spectrometry. whiterose.ac.uk Such experiments are crucial for elucidating reaction mechanisms by providing direct evidence for the presence of specific radical intermediates. whiterose.ac.ukwhiterose.ac.uk

| Technique | Trapping Agent Example | Detected Species | Purpose |

| Spin Trapping (ESR) | Phenyl N-tert-butylnitrone (PBN) | Stable nitroxide radical adduct | Detection and structural characterization of the transient radical. |

| Chemical Trapping | TEMPO | Stable ether adduct | Isolation and identification of the radical intermediate. |

Transition Metal-Catalyzed Transformations

The carbon-iodine bond in this compound makes it a suitable substrate for a variety of transition metal-catalyzed transformations, particularly cross-coupling reactions. nih.govdoabooks.org Catalysts based on palladium, nickel, iron, or copper can activate the C(sp³)-I bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netrsc.org

These reactions typically proceed via a catalytic cycle involving three key steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the C-I bond of this compound to form an organometallic intermediate. nih.gov

Transmetalation (for C-C coupling): An organometallic coupling partner (e.g., an organozinc, organoboron, or organotin reagent) transfers its organic group to the catalyst center, displacing the iodide. nih.gov

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, forming the new C-C bond and regenerating the low-valent catalyst. nih.gov

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: with boronic acids or esters.

Negishi Coupling: with organozinc reagents. nih.gov

Stille Coupling: with organotin reagents.

Heck-type Reactions: coupling with alkenes.

Buchwald-Hartwig Amination: coupling with amines.

These reactions provide powerful and versatile methods for elaborating the structure of this compound, attaching a wide range of functional groups to the end of the propyl chain.

| Reaction Name | Coupling Partner | Catalyst Example | Bond Formed |

| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Suzuki Coupling | R-B(OH)₂ | Pd(OAc)₂/Ligand | C(sp³)-C(sp²) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/Ligand | C(sp³)-N |

Cross-Coupling Reactions (e.g., Ni-catalyzed, Pd-catalyzed with alkyl electrophiles)

This compound, as a primary alkyl iodide, is a viable substrate for cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. Both nickel and palladium catalysts are employed for such transformations involving alkyl electrophiles, though they often present challenges not encountered with more reactive aryl or vinyl halides.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysis has emerged as a robust platform for the cross-coupling of C(sp³)–hybridized electrophiles like this compound. A key advantage of nickel over palladium is its ability to more readily engage in single-electron transfer (SET) pathways, facilitating the activation of alkyl halides. These reactions often proceed via radical intermediates, which can circumvent some of the issues associated with traditional two-electron oxidative addition/reductive elimination cycles, such as β-hydride elimination.

The general mechanism for a nickel-catalyzed cross-coupling of an alkyl iodide often involves the formation of a low-valent nickel species, which reacts with the alkyl iodide. This can occur through a radical-chain mechanism or a radical-rebound cycle. In a cross-electrophile coupling, for instance, a Ni(0) catalyst can undergo oxidative addition with the alkyl iodide to form a Ni(II) intermediate. This is then followed by transmetalation with a suitable organometallic reagent (e.g., an organozinc or Grignard reagent) and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.

Research on nickel-catalyzed cross-electrophile coupling of 1,3-dimesylates has shown that these reactions can proceed through an in situ formation of a 1,3-diiodide intermediate. This highlights the utility of alkyl iodides in such transformations. The mechanism involves a halogen atom transfer from the alkyl iodide to a Ni(0) species to generate a Ni(I) species and an alkyl radical. This radical can then recombine with the Ni(I) species to form an organonickel(II) intermediate, which proceeds to the final product.

Below is a representative table of conditions for a nickel-catalyzed Negishi cross-coupling of secondary alkylzinc halides with aryl iodides, which showcases the types of ligands and conditions that are effective. While this example uses a secondary alkylzinc reagent, the conditions are illustrative of the parameters that would be considered for the coupling of an alkyl iodide like this compound with an organozinc partner. nih.gov

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

| NiCl₂·glyme | Terpyridine | LiBF₄ | DMI | 23 | 92 |

| NiCl₂·glyme | 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine | LiBF₄ | DMI | 23 | 95 |

| NiCl₂·glyme | 2,2':6',2''-Terpyridine | None | DMI | 23 | 75 |

This data is illustrative and based on the cross-coupling of 1-phenylethylzinc chloride with 4-iodotoluene.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions involving alkyl electrophiles are generally more challenging than those with aryl or alkenyl electrophiles. This is due to the slower rate of oxidative addition of alkyl halides to Pd(0) complexes and the propensity of the resulting alkylpalladium(II) intermediates to undergo rapid β-hydride elimination. researchgate.net

Despite these challenges, significant progress has been made in developing palladium-based catalytic systems capable of coupling unactivated primary alkyl iodides. The success of these reactions often hinges on the use of specific ligands that promote the desired oxidative addition and subsequent steps while suppressing β-hydride elimination. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to stabilize the palladium center and facilitate the reaction. researchgate.net

For instance, in a Negishi coupling, a catalyst system comprising Pd₂(dba)₃ and a trialkylphosphine ligand like PCyp₃ (tricyclopentylphosphine) has been shown to be effective for the cross-coupling of primary alkyl iodides with organozinc reagents. researchgate.net The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The following table outlines typical conditions for the palladium-catalyzed Negishi cross-coupling of unactivated primary alkyl iodides with organozinc reagents. researchgate.net

| Palladium Source | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | PCyp₃ | NMI | THF/NMP | 80 | 89 |

| Pd(OAc)₂ | P(t-Bu)₃ | CsF | Dioxane | 100 | 85 |

This data is representative for the coupling of 1-iododecane (B1670042) with various organozinc reagents. NMI = N-Methylimidazole, NMP = N-Methyl-2-pyrrolidone.

Reductive Carbonylation Reactions

Reductive carbonylation is a process that introduces a carbonyl group into a molecule, followed by reduction. For an alkyl iodide like this compound, this would typically involve the formation of an acyl intermediate, which is then reduced to an aldehyde. Palladium catalysts are often used for such transformations.

The mechanism is thought to involve a synergistic interplay between radical and palladium-catalyzed steps. A single-electron transfer (SET) from a Pd(0) complex to the alkyl iodide can generate an alkyl radical and a Pd(I)I species. The alkyl radical then reacts with carbon monoxide to form an acyl radical. This acyl radical can then be trapped by the Pd(I)I species to form an acylpalladium(II) intermediate, which can then undergo further reactions to yield the final product. acs.org

For example, the palladium-catalyzed carbonylation of alkyl iodides in the presence of an alcohol can lead to the formation of carboxylic acid esters. acs.org The reaction conditions for such transformations often involve a palladium source, a ligand, a source of carbon monoxide, and a suitable solvent.

Below is a table showing representative conditions for the palladium-catalyzed atom transfer carbonylation of alkyl iodides to form esters. acs.org

| Substrate | Palladium Catalyst | Solvent | Nucleophile | Conditions | Product | Yield (%) |

| 1-Iodoadamantane | PdCl₂(PPh₃)₂ | Benzene (B151609) | 2-Propanol | CO (20 atm), hv | Isopropyl 1-adamantanecarboxylate | 98 |

| Cyclohexyl Iodide | PdCl₂(PPh₃)₂ | Benzene | Methanol | CO (20 atm), hv | Methyl cyclohexanecarboxylate | 87 |

This data illustrates the general conditions and outcomes for the reductive carbonylation of related alkyl iodides.

Conformational Analysis and Stereochemical Considerations

Substituent Effects on Conformation

When a substituent, such as the 3-iodopropyl group, is attached to the cyclohexane (B81311) ring, the two chair conformers resulting from a ring flip are no longer energetically equivalent. libretexts.org The stability of each conformer is dictated by the steric interactions experienced by the substituent.

In a chair conformation, substituents can occupy two distinct types of positions: axial (pointing vertically up or down, parallel to the ring's axis) and equatorial (pointing outwards from the perimeter of the ring). msu.edu Due to steric hindrance, substituents generally prefer the more spacious equatorial position. msu.edulibretexts.org

For (3-Iodopropyl)cyclohexane, the conformer with the 3-iodopropyl group in the equatorial position is significantly more stable than the conformer where it is in the axial position. The preference for the equatorial position is a general principle for monosubstituted cyclohexanes. wikipedia.org The flexibility of the three-carbon propyl chain allows the relatively large iodine atom to rotate away from the cyclohexane ring, minimizing steric interactions. Consequently, the energetic preference of the 3-iodopropyl group for the equatorial position is expected to be similar to that of other simple alkyl groups like ethyl or propyl.

The primary reason for the equatorial preference is the presence of destabilizing steric interactions in the axial conformation. When a substituent is in an axial position, it experiences steric repulsion from the two other axial hydrogen atoms on the same side of the ring. masterorganicchemistry.com These unfavorable interactions are known as 1,3-diaxial interactions . wikipedia.org In the equatorial position, the substituent is directed away from the rest of the ring, avoiding these interactions. libretexts.org

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. ucsb.edu A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position. chemistrysteps.com While a specific A-value for the 3-iodopropyl group is not commonly tabulated, it can be estimated by comparing it to related substituents. The A-value for an ethyl group is approximately 1.75 kcal/mol, while that for an iodine atom is about 0.47 kcal/mol. chemistrysteps.comlibretexts.org Given the rotational freedom of the propyl chain, the steric demand of the 3-iodopropyl group is dominated by the alkyl chain itself, suggesting its A-value would be close to that of an ethyl or propyl group.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -H | 0 | - |

| -I | 0.47 | msu.edu |

| -Br | 0.43 | chemistrysteps.com |

| -Cl | 0.53 | msu.edu |

| -OH | 0.87 | chemistrysteps.com |

| -CH₃ (Methyl) | 1.74 | ucsb.edu |

| -CH₂CH₃ (Ethyl) | 1.75 | chemistrysteps.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | chemistrysteps.com |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | ucsb.edu |

Stereochemical Outcomes in Reactions Involving this compound

The conformational equilibrium of this compound directly influences the stereochemical outcome of its reactions. The primary reactive site is the carbon atom bonded to the iodine, which can undergo nucleophilic substitution (Sₙ2) or elimination (E2) reactions.

For a bimolecular E2 elimination to occur, a strict stereochemical requirement must be met: the leaving group (iodine) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be oriented anti-periplanar to each other. libretexts.org In a cyclohexane chair, this geometry is only achieved when both the leaving group and the β-hydrogen are in axial positions (a trans-diaxial arrangement). wolfram.comchemistrysteps.com Since the equatorial conformer of this compound is heavily favored, the molecule must first ring-flip to the less stable axial conformation for the E2 reaction to proceed. libretexts.org The rate of elimination is therefore dependent on the energy difference between the conformers. This geometric constraint can dictate the regioselectivity of the reaction, sometimes favoring the formation of a less substituted alkene (Hofmann product) if the required trans-diaxial hydrogen is only available at that position, overriding the typical Zaitsev's rule. wolfram.comchemistrysteps.com

Applications As a Synthetic Intermediate and Building Block in Advanced Synthesis

Construction of Carbon Frameworks

The introduction of the 3-cyclohexylpropyl moiety is a common strategy for adding bulk and lipophilicity to a molecule. (3-Iodopropyl)cyclohexane is an ideal reagent for this purpose, enabling the formation of new carbon-carbon bonds under various reaction conditions.

While direct cyclopropanation of this compound is not its primary application, the broader class of iodoalkanes is instrumental in forming substituted cyclopropanes. Methods such as the Simmons-Smith reaction or modifications involving organozinc or organolithium reagents can utilize iodoalkanes to generate the reactive species necessary for addition to an alkene. In such a sequence, a precursor derived from this compound could be used to generate a carbene or carbenoid, which then reacts with an olefin to furnish a cyclopropane (B1198618) ring bearing a 3-cyclohexylpropyl substituent. This approach allows for the synthesis of complex alkylcyclopropanes that are valuable intermediates in medicinal chemistry and natural product synthesis.

The compound is a key precursor for creating more elaborate cyclic structures. One established method involves the intramolecular cyclization of organolithium compounds derived from ω-iodoalkanes. uconn.edu In a representative synthetic pathway, this compound could be reacted with a nucleophile that contains a masked reactive site. For example, alkylation of a protected cyanohydrin or a malonic ester derivative, followed by subsequent reaction steps, can position the cyclohexylpropyl chain for an intramolecular cyclization, leading to the formation of functionalized five- or six-membered carbocycles. rsc.org The regioselectivity of such cyclizations is often highly controlled, providing a reliable route to complex ring systems. uconn.edu

A significant application of this compound is in the alkylation of enolates derived from ketones, esters, and β-dicarbonyl compounds. libretexts.org The carbon-iodine bond is highly susceptible to nucleophilic attack by resonance-stabilized enolates, proceeding via an SN2 mechanism. libretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds and introducing the 3-cyclohexylpropyl group alpha to a carbonyl.

For instance, in the acetoacetic ester synthesis, the enolate of ethyl acetoacetate (B1235776) readily displaces the iodide from this compound. Subsequent hydrolysis and decarboxylation yield a methyl ketone bearing the cyclohexylpropyl sidechain. libretexts.org Similarly, alkylation of the enolate derived from a β-diketone like acetylacetone (B45752) introduces the substituent at the central carbon, leading to more complex dicarbonyl structures. These compounds are versatile precursors for the synthesis of heterocycles and other intricate molecular targets.

| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Product |

|---|---|---|---|---|

| Acetylacetone | This compound | Sodium Ethoxide (NaOEt) | Ethanol | 3-(3-Cyclohexylpropyl)pentane-2,4-dione |

Integration into Materials and Functionalized Surfaces

The chemical properties of this compound also make it and its derivatives suitable for incorporation into advanced materials, where the cyclohexylpropyl group can impart specific physical or chemical properties to a surface or polymer matrix.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have high selectivity for a specific target molecule. rsc.org This is achieved by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.

A monomer derived from this compound, for example, by converting the iodo group to a polymerizable moiety like an acrylate (B77674) or vinyl group, could be used in the synthesis of MIPs. The bulky and hydrophobic cyclohexylpropyl group would create specific recognition sites within the polymer matrix. Such MIPs could be designed for the selective extraction, sensing, or separation of analytes containing similar structural features from complex mixtures like biological or environmental samples. rsc.orgnih.gov

The reactive nature of the iodopropyl group is ideal for the covalent functionalization of inorganic surfaces such as silica (B1680970). While this compound itself is not directly used, a closely related silane (B1218182) derivative, iodopropyltriethoxysilane, demonstrates the utility of the iodopropyl moiety in surface modification. This molecule can be co-condensed with tetraethylorthosilicate (TEOS) during the synthesis of mesoporous silica materials.

This process results in the iodopropyl groups being covalently anchored to the inner pore surfaces of the silica framework. The iodine atom can then serve as a versatile handle for further chemical transformations, allowing for the introduction of bulky or hydrophilic functional groups via nucleophilic substitution. This method provides a robust platform for creating customized stationary phases for chromatography, solid-supported catalysts, or selective sorbents for environmental remediation.

| Silica Source | Functionalizing Agent | Process | Resulting Material |

|---|---|---|---|

| Tetraethylorthosilicate (TEOS) | Iodopropyltriethoxysilane | Co-condensation and hydrolysis | Mesoporous silica with covalently attached iodopropyl groups |

Functionalization for Heterogeneous Catalysis and Sensor Development

This compound serves as a critical synthetic intermediate for the development of advanced materials in heterogeneous catalysis and sensor technology. Its bifunctional nature, featuring a reactive iodo group and a sterically significant cyclohexyl moiety, allows for its use as a molecular linker to immobilize active catalytic species onto solid supports or to functionalize sensor surfaces for selective analyte detection.

The primary strategy involves leveraging the reactivity of the carbon-iodine bond for nucleophilic substitution or organometallic coupling reactions. This enables the covalent attachment of the cyclohexylpropyl group to a variety of substrates, including metal oxides, polymers, and metallic surfaces. The attached cyclohexyl group can then play a crucial role in influencing the local chemical environment, which is paramount in both catalysis and sensing applications.

Anchoring Catalytic Complexes to Solid Supports

In heterogeneous catalysis, the immobilization of homogeneous catalysts onto solid supports combines the high selectivity and activity of the catalyst with the ease of separation and recyclability of a heterogeneous system. This compound is an ideal candidate for creating a tether between a catalytically active metal complex and a solid support, such as silica (SiO₂) or alumina (B75360) (Al₂O₃).

The functionalization process typically begins with the reaction of the iodoalkyl group with a suitable nucleophile on the support surface or on a ligand precursor. For instance, surface hydroxyl groups on silica can be functionalized with silanizing agents that subsequently react with this compound. Alternatively, a ligand designed to coordinate with a catalytic metal can be first modified with the cyclohexylpropyl group before being attached to the support.

A study on the amination of alkyl halide-functionalized mesoporous SBA-15 silica demonstrated that terminal alkyl iodides can be effectively converted to primary amines. nih.gov This conversion provides a versatile anchor point for further chemical modifications, including the attachment of catalytic complexes. The textural properties of the silica support are generally well-maintained throughout this functionalization process. nih.govacs.org

Table 1: Comparison of Halide Conversion to Primary Amines on SBA-15 Silica

| Halide Precursor | Initial Halide Loading (mmol/g) | Conversion to Amine (%) |

| 3-Chloropropyl | 1.5 | ~60 |

| 3-Bromopropyl | 1.6 | ~95 |

| 3-Iodopropyl | 1.7 | >99 |

This table is generated based on data trends suggesting higher reactivity for iodides in nucleophilic substitution reactions on silica surfaces. nih.govacs.org

The presence of the bulky cyclohexyl group at the end of the propyl tether can influence the catalytic performance in several ways. It can create a specific steric environment around the active site, potentially leading to enhanced selectivity in catalytic transformations. Furthermore, the hydrophobic nature of the cyclohexane (B81311) ring can modify the surface properties of the support, affecting substrate diffusion and interaction with the catalytic centers. Phosphine (B1218219) ligands containing cyclohexyl groups are known to exhibit high electron density, which can increase the reactivity of the metal center in catalytic cycles. tcichemicals.com

Modification of Sensor Surfaces

In the field of sensor development, particularly for electrochemical and optical sensors, surface modification is key to achieving high sensitivity and selectivity. This compound can be employed as a linker to attach recognition elements, such as enzymes, antibodies, or specific chelating agents, to a transducer surface, for instance, a gold electrode.

The functionalization of gold surfaces can be achieved through the reaction of the iodo group with appropriate surface chemistries. While thiol-gold self-assembly is a more common method for modifying gold surfaces, alkyl halides can also be used to form stable gold-carbon bonds under specific conditions. researchgate.net The propyl chain acts as a spacer, lifting the recognition element away from the surface to minimize steric hindrance and improve its interaction with the target analyte.

The length and chemical nature of such linkers have a significant impact on the performance of biosensors. A systematic study on the effect of linker length on aptamer-based sensors revealed that the surface density of the probe and its subsequent protein binding efficiency are highly dependent on the linker's properties. nih.gov The introduction of a cyclohexyl group via a linker like this compound could be used to control the spacing and orientation of immobilized bioreceptors, potentially enhancing the sensor's response.

Table 2: Influence of Linker Characteristics on Sensor Performance

| Linker Property | Effect on Surface Density of Recognition Element | Impact on Analyte Binding | Rationale |

| Increased Chain Length | Decreases | Can increase initially, then decrease | Provides better accessibility but lowers overall probe concentration. |

| Bulky Terminal Group | Decreases | May enhance selectivity | Creates specific binding pockets and reduces non-specific interactions. |

| Hydrophobicity | Can influence orientation | Affects interaction with aqueous analytes | Modifies the local surface environment. |

This table synthesizes general principles of sensor surface functionalization and the expected impact of a bulky, hydrophobic group like cyclohexane. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and energetic landscape of molecules like (3-iodopropyl)cyclohexane. These methods provide a detailed picture of the molecule's preferred shapes and the energy required to transition between them.

Geometry Optimization and Energy Minimization (e.g., DFT methods)

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable arrangement of atoms in a molecule, known as its ground-state geometry. For this compound, a DFT calculation would involve an iterative process of adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the minimum possible energy.

The expected outcome of a geometry optimization for this compound would be a cyclohexane (B81311) ring in a chair conformation, which is the most stable arrangement for six-membered rings, as it minimizes both angle strain and torsional strain. The (3-iodopropyl) substituent would be attached to one of the carbon atoms of the ring. The optimization would further refine the precise bond lengths and angles, not only within the cyclohexane ring and the propyl chain but also the carbon-iodine bond, reflecting the electronic environment of the molecule.

Below is a hypothetical table representing the kind of data that would be generated from such a DFT calculation for the most stable conformer.

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.54 Å |

| C-H (ring) bond length | ~1.10 Å |

| C-C-C (ring) bond angle | ~111° |

| C-C (propyl) bond length | ~1.53 Å |

| C-I bond length | ~2.14 Å |

| C-C-I bond angle | ~110° |

Note: These are estimated values based on typical DFT results for similar molecules.

Conformational Equilibria and Energy Barriers

The (3-iodopropyl) substituent on the cyclohexane ring can exist in two primary positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). These two forms are in equilibrium, rapidly interconverting through a process called ring flipping.

Computational methods can be used to calculate the energies of both the axial and equatorial conformers. For a bulky substituent like the 3-iodopropyl group, the equatorial position is generally more stable. This is because an axial substituent experiences steric hindrance from the other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.

The energy difference between the equatorial and axial conformers determines their relative populations at a given temperature. The energy barrier for the ring flip, which proceeds through higher-energy transition states like the half-chair and twist-boat conformations, can also be calculated. These calculations provide insight into the flexibility of the molecule and the timescale of its conformational dynamics.

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Equatorial Chair | 0 (Reference) |

| Axial Chair | > 0 (Higher Energy) |

| Twist-Boat | Intermediate Energy |

| Half-Chair | Highest Energy (Transition State) |

Note: The exact energy values would require specific calculations for this compound.

Mechanistic Investigations through Computational Modeling

Computational modeling is a key tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, this could involve studying reactions such as nucleophilic substitution or radical-mediated processes.

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface of a reaction, computational chemistry can identify the lowest energy path from reactants to products. This path includes transition states, which are the highest energy points along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction rate and mechanism. For example, in a nucleophilic substitution reaction where a nucleophile replaces the iodine atom, calculations could distinguish between a concerted (SN2) or a stepwise (SN1) mechanism by locating the respective transition states or intermediates.

Elucidation of Radical Intermediates and Stereochemical Selectivity

The carbon-iodine bond in this compound is relatively weak and can be broken to form a radical intermediate. Computational studies can be employed to investigate the structure and stability of the resulting cyclohexylpropyl radical. Furthermore, if this radical were to participate in a subsequent reaction, such as an intramolecular cyclization, computational modeling could predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomeric products, one can determine which product is kinetically favored. This is particularly important in understanding and predicting the selectivity of radical reactions.

Advanced Modeling Techniques in Chemical Transformations

More advanced computational techniques can be applied to gain deeper insights into the chemical transformations of this compound. These methods can account for the effects of the solvent on the reaction, which can be significant, especially for reactions involving charged species. Molecular dynamics simulations can also be used to study the behavior of the molecule over time, providing a more dynamic picture of its conformational changes and reactive encounters. These advanced models allow for a more realistic and accurate prediction of chemical behavior.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (3-Iodopropyl)cyclohexane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's carbon skeleton and the position of the iodo-substituent.

In a typical analysis, the ¹H NMR spectrum would provide information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The ¹³C NMR spectrum complements this by showing the number of unique carbon environments. While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 1-iodopropane (B42940) and cyclohexane (B81311) derivatives. docbrown.infodocbrown.infochemicalbook.com The electronegative iodine atom is expected to deshield the adjacent methylene (B1212753) protons and carbon atom, causing them to resonate at a lower field (higher ppm value) compared to the other aliphatic protons and carbons in the molecule. docbrown.infodocbrown.info

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₂-I | ~3.20 | Triplet (t) | 2H | ~6-7 |

| -CH₂- | ~1.85 | Multiplet (m) | 2H | - |

| -CH₂- (Cyclohexyl) | ~1.25-1.80 | Multiplet (m) | 12H | - |

| -CH- (Cyclohexyl) | ~0.85-1.20 | Multiplet (m) | 1H | - |

Note: Predicted values are based on analogous structures and general NMR principles. The actual spectrum may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₂-I | ~7-10 |

| -C H₂- | ~27 |

| C H₂-CH₂-I | ~35 |

| Cyclohexyl Carbons | ~26-40 |

Note: Predicted values are based on analogous structures like 1-iodopropane and cyclohexane. docbrown.infochemicalbook.com The carbon directly attached to the iodine atom shows a characteristic upfield shift.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and identifying it within a complex reaction mixture. The compound has a molecular formula of C₉H₁₇I, corresponding to a molecular weight of approximately 252.14 g/mol and an exact mass of 252.03750 Da. nih.gov

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 252. docbrown.info The fragmentation pattern provides structural information. Common fragmentation pathways for alkyl iodides include the cleavage of the carbon-iodine bond, which would result in the loss of an iodine radical (I•, mass 127). This would produce a prominent peak corresponding to the cyclohexylpropyl cation [C₉H₁₇]⁺ at m/z 125. Further fragmentation of the cyclohexane ring and the propyl chain would lead to a series of smaller cation peaks, typically separated by 14 mass units (corresponding to CH₂ groups). docbrown.infolibretexts.org

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 252 | Molecular Ion | [C₉H₁₇I]⁺ | The intact molecule minus one electron. |

| 127 | Iodine Ion | [I]⁺ | Resulting from ionization of the iodine radical. |

| 125 | Cyclohexylpropyl Cation | [C₉H₁₇]⁺ | Loss of an iodine radical from the molecular ion. |

| 83 | Cyclohexyl Cation | [C₆H₁₁]⁺ | Loss of the iodopropyl group. |

| 56 | Butene Radical Cation | [C₄H₈]⁺• | A common fragment from the cleavage of the cyclohexane ring. docbrown.info |

| 41 | Allyl Cation | [C₃H₅]⁺ | A common stable carbocation fragment. |

Note: These fragments are predicted based on typical fragmentation patterns of cycloalkanes and alkyl halides. docbrown.infomiamioh.edu The relative abundance of these peaks would depend on the ionization energy used.

Spectroscopic Methods for Monitoring Reaction Progress (e.g., UV-Vis for photocatalytic reactions)

Spectroscopic methods like Ultraviolet-Visible (UV-Vis) spectroscopy are highly effective for real-time monitoring of reaction kinetics, particularly in photocatalysis. spectroscopyonline.com Alkyl iodides, including this compound, exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to n→σ* electronic transitions associated with the C-I bond.

By monitoring the change in absorbance at the wavelength of maximum absorption (λmax) for the C-I bond, researchers can track the consumption of this compound over time. For instance, in a photocatalytic reaction where the C-I bond is cleaved, the characteristic absorbance of the starting material will decrease. researchgate.net If a product with a different chromophore is formed, a new absorption band may appear, allowing for the simultaneous monitoring of both reactant depletion and product formation. spectroscopyonline.com This provides valuable data for determining reaction rates, understanding mechanisms, and optimizing reaction conditions. researchgate.net

For example, the removal of iodine from a cyclohexane solution can be visually and spectroscopically monitored, showing a decrease in the absorption band centered around 526 nm. researchgate.net While the specific λmax for this compound is not reported, the principle remains a key analytical tool for studying its reactivity.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation and purification of this compound from reaction mixtures and for assessing its final purity. The two most common techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The purity of the sample can be determined by the relative area of the peak corresponding to the compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and any impurities present. plymouth.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for both analysis and purification. For a non-polar compound like this compound, reverse-phase HPLC is typically used. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. chinacloudapi.cn The compound is separated from more polar impurities, which elute earlier, and less polar impurities, which are retained longer on the column. By collecting the fraction corresponding to the desired peak, a highly pure sample of this compound can be obtained.

Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Purpose |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, identification of volatile impurities. |

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water gradient | UV (at low wavelength) or Refractive Index (RI) | Purity assessment, preparative purification. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for (3-Iodopropyl)cyclohexane Transformations

The carbon-iodine bond in this compound is a key site for chemical modification. byjus.com While traditional reactions of alkyl halides are well-established, future research is increasingly focused on developing advanced catalytic systems that offer greater efficiency, selectivity, and sustainability. ijrpr.comallen.in The development of novel catalysts is crucial for expanding the synthetic utility of this compound beyond conventional substitution and elimination reactions. ijrpr.comenamine.net

Recent progress in catalysis has demonstrated the potential for transition metal-catalyzed cross-coupling reactions involving unactivated alkyl halides. nih.govresearchgate.net Systems leveraging palladium, copper, and nickel are being explored to forge new carbon-carbon and carbon-heteroatom bonds under milder conditions than previously possible. nih.govresearchgate.netacs.org For instance, photoredox catalysis has emerged as a powerful tool, using visible light to generate radical intermediates from alkyl iodides, which can then participate in a wide range of coupling reactions. chemrxiv.orgnih.govrsc.org The development of such catalytic platforms could enable the use of this compound in complex molecule synthesis with unprecedented control. nih.gov

| Catalyst Type | Potential Transformation of this compound | Advantages |

| Palladium-Based | Cross-coupling (e.g., Suzuki, Heck), Carbonylation | Broad substrate scope, well-understood mechanisms. acs.org |

| Copper-Based | Cross-coupling (e.g., with organoborons), N-alkylation | Cost-effective, unique reactivity in metallaphotoredox systems. nih.govprinceton.edu |

| Photoredox (Organic Dyes/Iridium) | Radical generation for various C-C and C-N bond formations. | Mild reaction conditions, high functional group tolerance. chemrxiv.orgnih.govnih.gov |

| Dual Catalysis (e.g., Photoredox/Nickel) | Enables challenging cross-coupling reactions. | Synergistic activation modes, expanded reaction scope. nih.gov |

Sustainable and Green Chemistry Approaches

A significant thrust in modern chemical synthesis is the adoption of sustainable and green chemistry principles. researchgate.netpatsnap.commdpi.com This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. alliedacademies.org For transformations involving this compound, this translates to developing catalytic systems that operate under mild conditions, use non-toxic and renewable resources, and allow for catalyst recycling. researchgate.net

One promising avenue is the use of molecular iodine as a catalyst, which presents an environmentally benign alternative to traditional transition metals for certain oxidative transformations. nih.gov Mechanochemical methods, which use mechanical force instead of bulk solvents to drive reactions, also represent a frontier in green chemistry, offering a way to perform reductions of alkyl halides without generating large volumes of solvent waste. acs.org Furthermore, the development of reactions in environmentally friendly solvents like water or bio-based solvents, or under solvent-free conditions, is a key goal. acs.org The integration of these green approaches will be essential for the sustainable application of this compound in industrial and academic settings. nus.edu.sg

Expanding the Scope of Radical Reactions and Cascade Processes

The relatively weak C-I bond of this compound makes it an excellent precursor for generating alkyl radicals. byjus.com Radical chemistry offers a powerful and complementary approach to traditional ionic reactions for bond formation. nih.gov Future research will likely focus on harnessing the (3-cyclohexylpropyl) radical in novel and complex transformations.

Atom Transfer Radical Cyclization (ATRC) and Addition (ATRA) are powerful methods for constructing cyclic and acyclic molecules. warwick.ac.ukmdpi.com While this compound itself is saturated, it can be used as a radical precursor that adds to unsaturated molecules, initiating a sequence of bond-forming events. rsc.org Visible-light-induced photoredox catalysis is particularly well-suited for initiating such radical reactions under exceptionally mild conditions, avoiding the use of toxic tin-based reagents that were historically common in radical chemistry. nih.govnih.govrsc.org

A particularly exciting frontier is the design of radical cascade reactions. nih.gov These processes, also known as tandem or domino reactions, involve a sequence of intramolecular and/or intermolecular radical reactions that rapidly build molecular complexity from a simple starting material. nih.govacs.org A single radical-generating event from this compound could trigger a cascade of cyclizations and additions, leading to the efficient synthesis of intricate polycyclic structures. rsc.orgacs.org

| Radical Reaction Type | Description | Potential Application with this compound |

| Atom Transfer Radical Addition (ATRA) | Addition of a radical (from C-I bond cleavage) across a double or triple bond. mdpi.com | Functionalization of alkenes and alkynes. |

| Atom Transfer Radical Cyclization (ATRC) | An intramolecular version of ATRA, forming cyclic structures. warwick.ac.uk | Synthesis of heterocyclic and carbocyclic rings. |

| Radical Cascade/Tandem Reactions | A sequence of radical reactions that form multiple bonds in a single operation. nih.govacs.org | Rapid construction of complex polycyclic molecules. |

| Photoredox-Mediated Reactions | Use of visible light and a photocatalyst to generate radicals under mild conditions. nih.govrsc.org | Green and efficient initiation of the above radical processes. |

Advanced Material Design Incorporating Cyclohexane-Iodide Moieties

The incorporation of specific chemical functionalities into polymers and materials can impart unique and desirable properties. ijrpr.com The this compound moiety offers a combination of a robust, saturated aliphatic scaffold (the cyclohexane (B81311) ring) and a reactive site (the C-I bond), making it an intriguing building block for materials science. enamine.netnih.gov

The cyclohexane group can enhance the thermal stability and tune the mechanical properties of polymers. rsc.org Research in this area could involve the synthesis of novel monomers derived from this compound for use in ring-opening metathesis polymerization (ROMP) or other polymerization techniques. kinampark.comrsc.org The resulting polymers could feature pendant cyclohexane groups, influencing properties such as glass transition temperature, solubility, and crystallinity. nih.gov For example, polymers functionalized with adamantane, another bulky cycloalkane, have shown tunable thermoresponsive behavior. nih.gov

Furthermore, the alkyl iodide functionality can be exploited for surface modification or as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). warwick.ac.uk Grafting polymers with cyclohexane side chains from surfaces could lead to materials with tailored hydrophobicity, lubricity, or biocompatibility. The inherent reactivity of the alkyl iodide also makes it a valuable component in the synthesis of functional materials such as surfactants and precursors for pharmaceuticals. ijrpr.comallen.in

Theoretical Predictions Guiding Experimental Design

In modern chemical research, computational chemistry plays a vital and increasingly predictive role in guiding experimental work. acs.org Theoretical methods, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state energies, and the kinetics of chemical processes involving molecules like this compound. researchgate.netmdpi.com

For the catalytic transformations discussed in section 8.1, DFT calculations can help elucidate the intricate steps of a catalytic cycle, predict the effect of different ligands on catalyst performance, and rationalize observed selectivities. utexas.edu In the realm of radical chemistry, computational studies are invaluable for understanding the dynamics of radical generation, predicting the regioselectivity of radical additions, and calculating the energy barriers for cyclization events. rsc.orgresearchgate.netnih.gov For example, calculations can determine the relative rates of competing reaction pathways, allowing chemists to optimize conditions to favor the desired product. researchgate.net

Future research will likely see a synergistic approach where computational chemists model potential new reactions of this compound. nih.gov These theoretical predictions—regarding the feasibility of a novel radical cascade, the most promising catalyst for a challenging cross-coupling reaction, or the electronic properties of a new polymer—can then be used to design targeted, efficient, and hypothesis-driven experiments, accelerating the pace of discovery. stackexchange.com

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing (3-iodopropyl)cyclohexane?

Synthesis typically involves iodination of 3-chloropropylcyclohexane via Finkelstein reaction using NaI in acetone under reflux. Characterization combines NMR (¹H, ¹³C) to confirm substitution at the 3-position and iodopropyl chain geometry. Gas chromatography (GC) with flame ionization detection (FID) can assess purity, leveraging separation techniques optimized for cyclohexane derivatives (e.g., column polarity adjustments as in ). Mass spectrometry (MS) identifies molecular ion peaks (expected m/z ≈ 238 for C₉H₁₇I). Safety protocols for handling iodinated compounds, including inert atmosphere and PPE, are critical due to toxicity risks .

Q. How does the iodine substituent influence the conformational dynamics of cyclohexane in this compound?

The bulky iodine atom induces steric strain in the chair conformation, favoring axial-to-equatorial equilibria shifts. Computational studies (e.g., DFT or ab initio methods) quantify energy differences between conformers, while experimental NMR coupling constants reveal restricted rotation about the C-I bond. Comparative analysis with non-iodinated analogs (e.g., 3-chloropropylcyclohexane) highlights electronic effects on ring puckering and substituent orientation .

Advanced Research Questions

Q. What experimental and computational strategies are used to study the combustion kinetics of this compound?

Jet-stirred reactors (JSRs) coupled with synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) track intermediate radicals (e.g., cyclohexylperoxy) during low-temperature oxidation (500–1100 K). Kinetic models integrate ignition delay data from rapid compression machines (RCMs) and shock tubes, validated against laminar flame speed measurements. Quantum mechanical calculations (e.g., CBS-QB3) map potential energy surfaces for bond cleavage pathways, particularly C-I dissociation (~45–50 kcal/mol barrier) .

Q. How do heterogeneous catalysts enhance the selective oxidation of this compound in advanced oxidation processes (AOPs)?

Metal-oxide catalysts (e.g., TiO₂, Fe₃O₄) promote radical-mediated pathways under UV or ozone. For instance, hydroxyl radicals (•OH) abstract hydrogen from the iodopropyl chain, forming alkyl radicals that undergo β-scission to yield cyclohexanone derivatives. Reaction optimization employs response surface methodology (RSM) to balance conversion (>80%) and selectivity (>60% for ketones), with activation energies (~30–40 kJ/mol) derived from Arrhenius plots .

Q. What are the challenges in reconciling conflicting data on the thermodynamic stability of cyclohexane derivatives like this compound?

Discrepancies in excess entropy (ΔS_excess) or enthalpy (ΔH_mix) arise from solvent polarity effects (e.g., cyclohexane vs. n-hexane mixtures) and measurement techniques (calorimetry vs. vapor-liquid equilibrium). Advanced models like UNIFAC or COSMO-RS incorporate activity coefficients to resolve inconsistencies. For example, cyclohexane’s nonpolar nature reduces entropy deviations (<5%) in iodinated analogs compared to polar solvents .

Methodological Tables

Q. Table 1: Key Catalytic Systems for Cyclohexane Derivative Oxidation

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| TiO₂/UV | 298 K, O₂, 2 h | 85 | 70 (ketones) | |

| Fe₃O₄/H₂O₂ | 353 K, pH 3, 4 h | 78 | 65 (acids) |

Q. Table 2: Thermodynamic Parameters for Cyclohexane Derivatives

| Compound | ΔH_mix (kJ/mol) | ΔS_excess (J/mol·K) | Method | Reference |

|---|---|---|---|---|

| Cyclohexane/n-Hexane | 0.12 | 1.8 | Calorimetry | |

| This compound* | 0.25 (est.) | 2.1 (est.) | UNIFAC Model |

*Estimated values based on analog studies.

Key Insights

- Synthetic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate Finkelstein reactions, reducing side-product formation .

- Combustion Byproducts : Monitor iodine-containing species (e.g., HI) in exhaust to address corrosion and environmental toxicity .

- Computational Validation : Cross-reference MD simulations (e.g., AMBER) with experimental NMR data to refine conformational energy landscapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.